2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Description

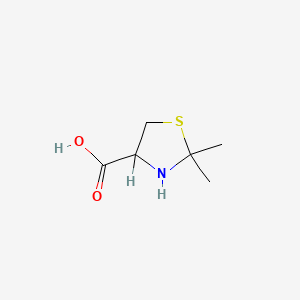

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQICQZUUHJWGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962601 |

Source

|

| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-20-5, 38984-68-8 |

Source

|

| Record name | 2,2-Dimethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038984688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride from L-cysteine

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This compound, a valuable chiral building block, is synthesized from the readily available amino acid, L-cysteine. The procedure involves the condensation reaction between L-cysteine and acetone, followed by the introduction of hydrochloric acid to yield the hydrochloride salt. This guide delves into the underlying chemical principles, a detailed experimental protocol, characterization methods, and critical safety considerations.

Introduction: The Significance of this compound

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development.[1] Its rigid thiazolidine ring structure, derived from the condensation of L-cysteine with acetone, provides a unique conformational constraint.[1] This feature makes it a valuable component in the design of peptidomimetics, enzyme inhibitors, and prodrug systems.[1][2] The dimethyl substitution at the C2 position enhances the steric bulk and influences the rate of intramolecular cyclization in certain dipeptide systems, a property exploited in controlled drug release mechanisms.[1]

Reaction Mechanism: A Tale of Nucleophilic Addition and Cyclization

The synthesis is a classic example of a one-pot reaction involving two key steps: the formation of a thiazolidine ring and its subsequent protonation to form the hydrochloride salt.

-

Thiazolidine Ring Formation: The reaction is initiated by the nucleophilic attack of the thiol group (-SH) of L-cysteine on the carbonyl carbon of acetone. This is followed by an intramolecular cyclization where the amino group (-NH2) attacks the newly formed hemithioacetal intermediate. This results in the formation of the stable five-membered thiazolidine ring. The reaction is typically carried out in a suitable solvent that can dissolve both reactants.[3][4][5]

-

Hydrochloride Salt Formation: The addition of hydrochloric acid serves a dual purpose. It protonates the basic nitrogen atom of the thiazolidine ring, forming the stable and crystalline hydrochloride salt, which facilitates isolation and purification. The acidic conditions also help to drive the initial condensation reaction to completion.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity |

| L-cysteine | C₃H₇NO₂S | 121.16 | ≥98% |

| Acetone | C₃H₆O | 58.08 | ACS grade |

| Hydrochloric acid | HCl | 36.46 | Concentrated (37%) |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (e.g., 10.0 g, 82.5 mmol) in 100 mL of 95% ethanol. Stir the mixture at room temperature until the L-cysteine is completely dissolved. The use of ethanol as a solvent is crucial as it effectively dissolves L-cysteine and is miscible with acetone.

-

Addition of Acetone: To the stirred solution, add acetone (e.g., 12.1 mL, 165 mmol, 2.0 equivalents) dropwise over 5-10 minutes. The use of an excess of acetone helps to drive the equilibrium towards the product side. Continue stirring the reaction mixture at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-butanol:acetic acid:water = 4:1:1). The disappearance of the L-cysteine spot indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.

-

Formation of the Hydrochloride Salt: After the reaction is complete, cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (e.g., 7.0 mL, 84 mmol, ~1.0 equivalent) to the stirred solution. The addition of HCl in a cold environment helps to control the exothermic reaction and promotes the precipitation of the hydrochloride salt.

-

Isolation of the Product: A white precipitate of this compound will form. Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted acetone and other organic impurities. Diethyl ether is a good choice for washing as the product is insoluble in it.

-

Drying: Dry the white crystalline solid under vacuum at room temperature to a constant weight. The expected yield is typically in the range of 85-95%.

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the methyl groups, the methylene protons, and the methine proton of the thiazolidine ring. |

| ¹³C NMR | The spectrum should confirm the number of unique carbon atoms in the molecule. |

| FT-IR | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretch), N-H stretch, and C-S stretch should be observed. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base (C₆H₁₁NO₂S).[6] |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[1]

-

Ventilation: Perform the synthesis in a well-ventilated fume hood to avoid inhalation of vapors from acetone, diethyl ether, and hydrochloric acid.

-

Reagent Handling: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care. Acetone and diethyl ether are highly flammable and should be kept away from ignition sources.

-

Product Hazards: this compound may cause skin and eye irritation.[1][6] In case of contact, rinse the affected area with plenty of water.

Conclusion

The synthesis of this compound from L-cysteine and acetone is a straightforward and efficient process. This guide provides a robust and well-rationalized protocol, enabling researchers and drug development professionals to reliably produce this valuable chiral building block. The detailed characterization methods and safety precautions outlined are essential for ensuring the quality of the product and the safety of the experimenter.

References

- Thiazolidinediones: Recent Development in Analytical Methodologies - OUCI. (n.d.).

- Thiazolidinediones: Recent Development in Analytical Methodologies - ResearchGate. (2023, August 4).

- This compound | 38984-68-8 | Benchchem. (n.d.).

- (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem. (n.d.).

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20).

- Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025, January 6).

- Comparative Analysis of Thiazolidine Derivatives: A Statistical and Methodological Guide - Benchchem. (n.d.).

- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents. (n.d.).

- EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents. (n.d.).

- 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S - PubChem. (n.d.).

- Products of reactions between cysteine and aldehydes and ketones.... | Download Scientific Diagram - ResearchGate. (n.d.).

- Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC - PubMed Central. (2022, January 27).

- 2,2′-Dimethyl-thiazolidine-4-carboxylic acid hydrochloride, CAS 67089-92-3 | SCBT. (n.d.).

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (n.d.).

- Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... - ResearchGate. (n.d.).

- The Reaction of Cysteine with Acetone. A Note on the Titration of Cysteine by the Acetone—Hydrochloric Acid Method of Linderstrˇom-Lang | Semantic Scholar. (n.d.).

- L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem. (n.d.).

- L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 - ChemicalBook. (2025, July 14).

- Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents - MDPI. (2021, January 13).

- The Reaction of Cysteine with Acetone. A Note on the Titration of Cysteine by the Acetone—Hydrochloric Acid Method of Linderstrˇom-Lang | Journal of the American Chemical Society. (n.d.).

- 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | SCBT. (n.d.).

- 2,2-Dimethylthiazolidine - the NIST WebBook. (n.d.).

- optimizing reaction conditions for the condensation of L-cysteine with aldehydes - Benchchem. (n.d.).

- 2,2-dimethyl-thiazolidine-4-carboxylic acid - Sigma-Aldrich. (n.d.).

- Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives - IJFMR. (n.d.).

- Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed. (n.d.).

- 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). (n.d.).

- 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid | C7H11NO3S - PubChem. (n.d.).

- N-Acetyl-thiazolidine 4-carboxylic acid | 5025-82-1 | FA30934 - Biosynth. (n.d.).

- WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents. (n.d.).

- Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives - Benchchem. (n.d.).

- (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives - ResearchGate. (2025, August 6).

Sources

- 1. benchchem.com [benchchem.com]

- 2. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pjps.pk [pjps.pk]

- 5. mdpi.com [mdpi.com]

- 6. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride: A Proline Analog for Advanced Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride, a notable proline analog with significant potential in various fields of scientific research and pharmaceutical development. The unique structural features imparted by the gem-dimethyl substitution at the C2 position of the thiazolidine ring distinguish it from its parent compound, thiazolidine-4-carboxylic acid, leading to altered biological activity and utility. This document will delve into the compound's physicochemical properties, synthesis, mechanism of action as a proline mimic, and its diverse applications, including its role as a chiral building block, in peptide synthesis, and as a potential therapeutic agent. Detailed experimental protocols and quantitative data are provided to support researchers in their practical applications of this versatile molecule.

Introduction: The Significance of a Modified Proline Scaffold

Proline, with its unique cyclic structure, plays a critical role in protein folding, stability, and cellular signaling. Analogs of proline that can modulate these processes are invaluable tools in chemical biology and drug discovery. This compound emerges as a compelling proline analog, offering a synthetically accessible scaffold with distinct stereochemical and electronic properties.

The core of this molecule is the thiazolidine ring, a saturated heterocycle containing both sulfur and nitrogen. The incorporation of gem-dimethyl groups at the second position sterically hinders the ring, influencing its conformation and its interactions with biological targets. This guide will explore the implications of this structural modification, from its impact on proline-dependent metabolic pathways to its utility in creating novel peptidomimetics and therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂S | [1] |

| Molecular Weight | 197.68 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 38984-68-8 | [2] |

| Purity | Typically ≥97% | [2] |

| Solubility | The hydrochloride salt form enhances aqueous solubility. | [3] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

Note: The properties listed are for the hydrochloride salt form.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the condensation of L-cysteine with acetone, followed by the introduction of hydrochloric acid.[2] This reaction is a specific example of the more general synthesis of 2-substituted thiazolidine-4-carboxylic acids.[4]

General Synthesis Workflow

Sources

- 1. pjps.pk [pjps.pk]

- 2. [PDF] Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC), a heterocyclic compound with significant potential in therapeutic and research applications. The primary focus of this document is to elucidate the biochemical journey of DMTC from a stable prodrug to an active modulator of intracellular redox homeostasis. We will explore its conversion to L-cysteine, the subsequent impact on glutathione (GSH) biosynthesis, and the downstream antioxidant and cytoprotective effects. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of DMTC to inform their experimental designs and therapeutic strategies.

Introduction: The Significance of Cysteine Prodrugs

The thiol-containing amino acid L-cysteine plays a pivotal role in a myriad of cellular processes, including protein synthesis, detoxification, and antioxidant defense. However, its direct administration as a therapeutic agent is hampered by its rapid oxidation to the less soluble cystine and potential toxicity at high concentrations. This has led to the development of cysteine prodrugs, stable precursors that can efficiently deliver L-cysteine into cells. This compound (DMTC) emerges from this class of compounds as a molecule of interest, offering a promising strategy to augment intracellular cysteine levels and, consequently, bolster cellular defense mechanisms.

The Core Mechanism: From DMTC to L-Cysteine

The therapeutic efficacy of DMTC is fundamentally linked to its ability to serve as a prodrug of L-cysteine. This conversion is a critical step that unlocks its biological activity.

Non-Enzymatic Ring Opening: A Spontaneous Conversion

A key feature of 2-substituted thiazolidine-4(R)-carboxylic acids, including DMTC, is their capacity to undergo non-enzymatic ring opening under physiological conditions. It is suggested that these 2-substituted thiazolidine-4(R)-carboxylic acids are prodrugs of L-cysteine that liberate this sulfhydryl amino acid in vivo by nonenzymatic ring opening, followed by solvolysis[1]. This spontaneous hydrolysis of the thiazolidine ring is driven by the physiological pH and temperature, leading to the release of L-cysteine and acetone.

Caption: Non-enzymatic conversion of DMTC to L-Cysteine.

The Downstream Cascade: Augmenting Glutathione Synthesis

The liberation of L-cysteine from DMTC initiates a cascade of biochemical events, with the most significant being the enhancement of glutathione (GSH) biosynthesis. GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.

The Glutathione Synthesis Pathway

The synthesis of GSH is a two-step enzymatic process that occurs in the cytosol:

-

γ-Glutamylcysteine Synthetase (GCS): This enzyme catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis, and the availability of cysteine is often the primary determinant of the reaction rate.

-

Glutathione Synthetase (GS): This enzyme adds glycine to γ-glutamylcysteine to form glutathione.

By providing a sustained intracellular supply of L-cysteine, DMTC directly fuels the GCS-catalyzed reaction, thereby upregulating the entire GSH synthesis pathway.

Caption: DMTC-mediated enhancement of Glutathione synthesis.

Quantitative Impact on Intracellular Thiol Levels: Insights from an Analogous Prodrug

While direct quantitative studies on the effect of DMTC on intracellular cysteine and glutathione levels are limited, extensive research on the analogous cysteine prodrug, L-2-oxothiazolidine-4-carboxylic acid (OTC), provides valuable insights into the expected outcomes. A study in healthy volunteers demonstrated that oral administration of OTC led to a significant increase in both plasma cysteine and intracellular cysteine and glutathione levels in lymphocytes.

| Parameter | Baseline (Mean) | Peak Concentration (Mean) after OTC Administration | Fold Increase |

| Plasma Cysteine | 17 µM | 18 to 75 µM | 1.1 to 4.4 |

| Lymphocyte Cysteine | 0.37 nmol/mg protein | 0.99 nmol/mg protein | 2.7 |

| Lymphocyte Glutathione | 8.7 nmol/mg protein | 15.6 nmol/mg protein | 1.8 |

Table adapted from data on L-2-oxothiazolidine-4-carboxylic acid (OTC) administration in humans.

These findings with OTC strongly suggest that DMTC, through a similar mechanism of cysteine delivery, would be expected to produce a comparable increase in intracellular cysteine and glutathione concentrations.

Physiological Consequences of Enhanced Glutathione Levels

The upregulation of GSH synthesis following DMTC administration has profound physiological implications, primarily centered around its antioxidant and detoxification functions.

-

Direct Radical Scavenging: GSH can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the reducing power of its sulfhydryl group.

-

Enzymatic Antioxidant Defense: GSH serves as a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, and glutathione S-transferases (GSTs), which conjugate GSH to electrophilic compounds, marking them for excretion.

-

Detoxification of Xenobiotics: The GST-mediated conjugation of GSH to xenobiotics is a major pathway for the detoxification of drugs, environmental pollutants, and carcinogens.

-

Redox Signaling: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of the cellular redox state and plays a critical role in regulating various signaling pathways.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of DMTC, a series of well-defined experimental protocols are required. The following outlines a logical workflow for researchers.

Workflow for Validating the Cysteine Prodrug Mechanism

Caption: Experimental workflow for DMTC mechanism validation.

Detailed Methodologies

Protocol 1: Quantification of Intracellular Cysteine and Glutathione by HPLC

This protocol is adapted from established methods for thiol quantification.

Objective: To quantify the levels of reduced cysteine and glutathione in cultured cells following treatment with DMTC.

Materials:

-

Cell culture medium and supplements

-

DMTC hydrochloride

-

Phosphate-buffered saline (PBS)

-

Metaphosphoric acid (MPA)

-

Monobromobimane (mBBr) derivatizing agent

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of DMTC or vehicle control for a defined period (e.g., 2, 4, 8, 12, 24 hours).

-

-

Sample Preparation:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold MPA solution (e.g., 5% w/v) and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

-

Collect the supernatant containing the acid-soluble thiols.

-

-

Derivatization:

-

To a defined volume of the supernatant, add a solution of mBBr in a suitable buffer (e.g., HEPES buffer, pH 8.0).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for the derivatization of thiols.

-

Stop the reaction by adding an acid (e.g., acetic acid).

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detect the fluorescent mBBr-thiol adducts using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Prepare standard curves for cysteine and glutathione using known concentrations of the respective standards that have been subjected to the same derivatization procedure.

-

Calculate the concentrations of cysteine and glutathione in the samples by comparing their peak areas to the standard curves.

-

Normalize the results to the protein content of the cell lysates, determined using a standard protein assay (e.g., BCA assay).

-

Self-Validation: The use of internal standards and the analysis of spiked samples can validate the accuracy and precision of the method. The clear separation of cysteine and glutathione peaks in the chromatogram is essential for accurate quantification.

Conclusion: A Promising Strategy for Redox Modulation

References

- Giorgi, G., Martini, P., Micheli, L., & Segre, G. (1987). Thiazolidine-4-carboxylic Acid Toxicity and Glutathione Levels in Various Organs of the Rat. Drugs Under Experimental and Clinical Research, 13(7), 399–405.

- De la Fuente, M., Ferrández, M. D., del Rio, M., Burgos, M. S., & Miquel, J. (1998). Enhancement of leukocyte functions in aged mice supplemented with the antioxidant thioproline. Mechanisms of Ageing and Development, 103(3), 213–225.

- Nagai, Y., et al. (2004). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury.

- Nishina, H., Ohta, J., & Ubuka, T. (1987). Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney. Physiological Chemistry and Physics and Medical NMR, 19(1), 9–13.

- Roberts, J. C., et al. (1992). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Journal of Medicinal Chemistry, 35(13), 2475–2485.

- Sener, G., Sehirli, A. O., Gedik, N., & Satiroglu-Tufan, N. L. (2005).

- Unger, L., & DeMoss, R. D. (1966). Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of Bacteriology, 91(4), 1556–1563.

- Weber, H. U., Fleming, J. F., & Miquel, J. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.

- Williamson, J. M., & Meister, A. (1981). Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate.

- Włodek, L., et al. (1996).

- O'Neill, I. K., & Ohshima, H. (1987). Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation.

- Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596.

- Meister, A. (1983). Selective modification of glutathione metabolism. Science, 220(4596), 472–477.

- Meister, A. (1988). Glutathione metabolism and its selective modification. The Journal of Biological Chemistry, 263(33), 17205–17208.

- Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection against acetaminophen-induced hepatotoxicity. Journal of Medicinal Chemistry, 25(4), 489–491.

Sources

The Resurgence of Thiazolidine Derivatives in Oncology: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially recognized for their role in managing metabolic disorders, thiazolidine derivatives have emerged as a versatile and potent scaffold in cancer research.[1] This guide provides a comprehensive exploration of the biological activities of these heterocyclic compounds, moving beyond surface-level descriptions to delve into the causal mechanisms and practical methodologies essential for their evaluation. We will dissect the key signaling pathways modulated by thiazolidine derivatives, including both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent routes, and detail their function as inhibitors of critical oncogenic proteins.[2] This document is structured to serve as a technical resource, offering field-proven insights into experimental design, providing validated protocols, and summarizing preclinical efficacy data to empower researchers in the rational design and development of next-generation anticancer therapeutics.

Introduction: The Thiazolidine Scaffold - A Privileged Structure in Cancer Drug Discovery

The thiazolidine nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[3][4] While its derivatives, particularly the thiazolidinediones (TZDs) like pioglitazone and rosiglitazone, are clinically established as insulin sensitizers, the scientific community has increasingly recognized their significant antiproliferative, pro-apoptotic, and anti-angiogenic properties.[5][1][6] This potential stems from the structural flexibility of the thiazolidine core, which allows for extensive modification at the C2, N3, and C5 positions, enabling the fine-tuning of bioactivity against a diverse array of oncological targets.[5][7]

The anticancer promise of these compounds is not monolithic; it arises from a family of related structures, including thiazolidin-4-ones , 2,4-thiazolidinediones (TZDs) , and rhodanines (2-thioxo-4-thiazolidinones) , each with distinct but often overlapping mechanisms of action.[6][8][9] This guide will dissect these mechanisms, providing the foundational knowledge required to leverage this versatile scaffold in modern cancer research.

Core Mechanisms of Anticancer Activity

The antitumor effects of thiazolidine derivatives are multifaceted, often engaging multiple cellular pathways simultaneously. This pleiotropic activity is a key advantage, potentially overcoming the resistance mechanisms that frequently plague single-target therapies. The mechanisms can be broadly categorized into PPARγ-dependent and a growing list of critical PPARγ-independent actions.[2][10]

The Classical Pathway: PPARγ-Dependent Actions

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that is highly expressed in several human cancers.[5][11] The initial hypothesis for the anticancer effects of TZDs centered on their role as high-affinity PPARγ agonists.[2] Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription to induce cell cycle arrest, apoptosis, and cellular differentiation.[2][11]

Beyond the Receptor: Critical PPARγ-Independent Mechanisms

Compelling evidence now demonstrates that many of the most potent anticancer effects of thiazolidine derivatives occur independently of PPARγ activation.[2][12][10] These mechanisms often involve direct interaction with key proteins in oncogenic signaling cascades.

A. Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several thiazolidine derivatives have been shown to suppress this pathway.[12] For instance, some compounds can downregulate the expression of Akt, a critical serine/threonine kinase, thereby inhibiting downstream signaling to mTOR and preventing protein synthesis required for cell growth.[2][13] This inhibition can also lead to the upregulation of tumor suppressors like PTEN.[2]

Caption: General workflow for evaluating anticancer compounds.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Causality: Seeding density is critical; too few cells will result in a weak signal, while too many may lead to overconfluence and nutrient depletion, affecting results independently of the drug.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazolidine derivative in culture medium. A typical range is 0.1 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Controls (Essential for data integrity):

-

Negative Control: Cells treated with medium containing the vehicle (e.g., 0.1% DMSO) used to dissolve the compound. This establishes the baseline for 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Etoposide) to validate the assay's ability to detect cell death. [14] * Blank Control: Wells with medium but no cells to provide a background reading for the spectrophotometer.

-

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_NegativeControl - OD_Blank)] * 100

-

Plot % Viability against compound concentration (on a log scale) and use non-linear regression to calculate the IC₅₀ value.

-

Protocol: Apoptosis Detection by Western Blot

Principle: This protocol detects changes in the expression levels of key apoptosis-related proteins to confirm that cell death is occurring via apoptosis. The cleavage of PARP and Caspase-3 are hallmark indicators of apoptosis.

Methodology:

-

Treatment and Lysate Preparation:

-

Culture and treat cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Causality: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis, ensuring the protein status at the time of harvest is preserved.

-

Quantify protein concentration using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. This prevents non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Cleaved Caspase-3: To detect the active form of this executioner caspase. [13] * Cleaved PARP: The cleavage of PARP by caspase-3 is a definitive marker of apoptosis.

-

Bcl-2 and Bax: To assess changes in the anti- and pro-apoptotic balance. [13][14] * β-Actin or GAPDH: As a loading control to confirm equal protein loading across all lanes.

-

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (that recognizes the species of the primary antibody) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to the loading control. A decrease in Bcl-2 and an increase in Bax, cleaved Caspase-3, and cleaved PARP in treated samples compared to the control indicates the induction of apoptosis.

-

Future Perspectives and Clinical Translation

Despite the vast preclinical promise, the journey of thiazolidine derivatives to the clinic for cancer therapy is still in its early stages. [2][15]The modest antineoplastic effects of first-generation TZDs like rosiglitazone as monotherapies highlight the need for further development. [2] Future research should focus on:

-

Improving Selectivity and Potency: Rational drug design, guided by structure-activity relationship (SAR) studies, is crucial to develop derivatives that are highly potent against specific cancer targets while minimizing off-target effects and toxicity. [3][7]* Combination Therapies: Thiazolidine derivatives may be most effective when used to enhance the efficacy of existing chemotherapies or targeted agents. [1][2]For example, combining a TZD with an mTOR inhibitor like rapamycin has shown synergistic effects. [2]* Overcoming Drug Resistance: The ability of these compounds to modulate multiple pathways, including PI3K/Akt and NF-κB, may help in overcoming resistance to other cancer drugs. [12]

Conclusion

Thiazolidine derivatives represent a remarkably versatile and promising class of compounds in the field of oncology. Their ability to induce cancer cell death through a wide array of both PPARγ-dependent and -independent mechanisms—including cell cycle arrest, apoptosis induction, and the inhibition of critical oncogenic pathways and proteins like tubulin and various kinases—positions them as high-value scaffolds for future drug development. The successful translation of these compounds from the laboratory to the clinic will depend on a rigorous, mechanistically informed approach to their evaluation, utilizing the robust experimental frameworks detailed in this guide.

References

-

Kaur, R., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

-

Blanquicett, C., et al. (2008). Thiazolidinediones as anti-cancer agents. National Institutes of Health. [Link]

-

Al-Ostath, O. A., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. [Link]

-

Debnath, B. & Paul, S. (2025). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate. [Link]

-

Juvale, K., et al. (2024). Thiazolidinedione derivatives: emerging role in cancer therapy. PubMed. [Link]

-

Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]

-

Singh, S., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. [Link]

-

Isloor, A. M., et al. (2013). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Institutes of Health. [Link]

-

Ahmad, I., et al. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed. [Link]

-

El-Sayed, N. A., et al. (2021). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. PubMed. [Link]

-

Stankovic, S., et al. (2021). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. National Library of Medicine. [Link]

-

Stana, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. [Link]

- No Result.

- No Result.

-

Palakurthi, S. S., et al. (2001). Anticancer Effects of Thiazolidinediones Are Independent of Peroxisome Proliferator-activated Receptor γ and Mediated by Inhibition of Translation Initiation. AACR Journals. [Link]

- No Result.

-

Ferretti, E., et al. (2006). The potential of antidiabetic thiazolidinediones for anticancer therapy. Taylor & Francis Online. [Link]

- No Result.

-

Szałabska, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Institutes of Health. [Link]

-

Kaur, H., et al. (2019). Thiazolidinone Constraint Combretastatin Analogs as Novel Antitubulin Agents: Design, Synthesis, Biological Evaluation and Docking Studies. PubMed. [Link]

-

Singh, S., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

-

Szałabska, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Wang, H., et al. (2022). Discovery of a novel 2,4-thiazolidinedione derivative as dual inhibitor of β-catenin/TCF4 interaction and tubulin polymerization in colon cancer cells. PubMed. [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. [Link]

- No Result.

-

Stana, A., et al. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

-

Deep, A., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Publishing. [Link]

- No Result.

-

El-Nassan, H. B. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]

- No Result.

- No Result.

Sources

- 1. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. galaxypub.co [galaxypub.co]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benthamscience.com [benthamscience.com]

- 12. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. tandfonline.com [tandfonline.com]

structural analysis of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

An In-depth Technical Guide to the Structural Analysis of 2,2-Dimethylthiazolidine-4-carboxylic acid Hydrochloride

Introduction: Beyond the Formula

This compound (DMTC-HCl) is a heterocyclic compound of significant interest, primarily recognized as a cyclic derivative of L-cysteine.[1][2] Its rigid, sterically defined structure makes it a valuable building block in medicinal chemistry, particularly in the design of advanced prodrug linker systems where its conformation can influence reaction kinetics for targeted drug release.[1] The thiazolidine motif is a privileged scaffold found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities.[3][4]

For any scientist working with this molecule, whether in synthesis, formulation, or biological screening, an unambiguous confirmation of its structure is not merely a formality—it is the bedrock of reliable, reproducible science. The presence of the hydrochloride salt, the specific stereochemistry at the C4 position, and the integrity of the thiazolidine ring are critical quality attributes that dictate the molecule's behavior.

Core Molecular Profile

Before delving into complex analytical workflows, establishing the foundational properties is essential. These parameters serve as the initial reference points for all subsequent spectroscopic and spectrometric data.

| Property | Data | Source(s) |

| IUPAC Name | 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | [5] |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][5] |

| Molecular Weight | 197.68 g/mol | [1][5][6] |

| CAS Number | 38984-68-8 | [5] |

| Parent Compound (Free Base) | (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | [7] |

| Parent MW (Free Base) | 161.22 g/mol | [7] |

The structure contains several key features that guide our analytical approach:

-

A Saturated Thiazolidine Ring: A five-membered heterocycle whose puckered conformation can be probed by NMR.

-

A Chiral Center at C4: The stereochemistry (typically R, derived from L-cysteine) is critical for biological activity and must be confirmed.

-

Gem-Dimethyl Group at C2: This provides a distinct singlet in ¹H NMR and a characteristic quaternary carbon signal in ¹³C NMR, serving as a crucial internal landmark.

-

Carboxylic Acid: Its presence is easily confirmed by FTIR and its proton environment by NMR.

-

Hydrochloride Salt: The protonation of the ring nitrogen influences solubility and creates a characteristic ammonium ion signature in spectroscopic data.

The Integrated Analytical Workflow

A robust structural confirmation relies on an integrated approach where each technique provides a unique piece of the puzzle. The workflow is designed to move from broad confirmation of functional groups and molecular mass to a detailed mapping of the covalent framework and, finally, to the definitive three-dimensional structure.

Caption: Integrated workflow for the structural analysis of DMTC-HCl.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first-line technique to unequivocally confirm the molecular weight of the parent compound and, by extension, its molecular formula. For a pre-charged salt like DMTC-HCl, Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which preserves the intact molecule. This analysis validates the successful synthesis and purity of the target compound before more time-intensive techniques are employed.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of DMTC-HCl (approx. 0.1 mg/mL) in a 50:50 mixture of methanol and deionized water. The solvent system ensures solubility and promotes efficient ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Operate in positive ion mode. The molecule's secondary amine is already protonated as a hydrochloride salt, ensuring it will be readily detected as the cation of the free base.

-

Data Acquisition: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the parent ion.

-

Tandem MS (MS/MS): Isolate the primary parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern serves as a structural fingerprint.

Expected Data & Interpretation:

| Analysis Type | Expected m/z | Interpretation |

| Full Scan (MS1) | ~162.06 | This corresponds to the [M+H]⁺ ion of the free base (C₆H₁₁NO₂S, exact mass 161.0510). High-resolution measurement should confirm this elemental composition to within 5 ppm. |

| Tandem MS (MS/MS) | ~116.08 | Corresponds to the loss of the carboxylic acid group (-COOH, 45 Da) and a hydrogen, a common fragmentation pathway for amino acids. |

| Tandem MS (MS/MS) | ~88.04 | Represents a characteristic fragmentation of the thiazolidine ring, potentially corresponding to the [C₃H₆NS]⁺ fragment after ring cleavage. |

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. It acts as a crucial quality control check, confirming that the expected chemical moieties (carboxylic acid, amine salt) are present in the sample. For DMTC-HCl, we expect to see characteristic vibrations that confirm the integrity of the core structure.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid DMTC-HCl powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

Background Collection: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a high signal-to-noise ratio.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3300–2500 | O-H stretch (Carboxylic Acid) | A very broad, strong absorption characteristic of the hydrogen-bonded O-H group in a carboxylic acid. |

| 2800–2400 | N⁺-H stretch (Ammonium Salt) | Broad, finger-like absorptions typical for a secondary ammonium salt, confirming the hydrochloride form.[8][9] |

| ~2980 | C-H stretch (Aliphatic) | Absorptions corresponding to the methyl and methylene C-H bonds. |

| ~1720 | C=O stretch (Carboxylic Acid) | A strong, sharp peak indicating the presence of the carbonyl group. Its position confirms it is a saturated carboxylic acid.[10] |

| 1400–1100 | C-N and C-O stretches | Part of the fingerprint region, these bands help confirm the core structure. |

| ~700 | C-S stretch | A weaker absorption in the fingerprint region, indicative of the carbon-sulfur bond within the thiazolidine ring. |

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For DMTC-HCl, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not optional; they are mandatory for unambiguously assigning every signal and proving the atom-to-atom connectivity of the thiazolidine ring.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

-

Sample Preparation: Accurately weigh and dissolve ~10-15 mg of DMTC-HCl in 0.7 mL of a deuterated solvent such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it solubilizes the salt and keeps the acidic (OH) and ammonium (NH) protons from exchanging too rapidly, allowing for their observation.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

2D NMR Acquisition:

-

COSY: To establish proton-proton coupling relationships (e.g., which H is next to which H).

-

HSQC: To correlate each proton directly to the carbon it is attached to.

-

Expected Data & Interpretation:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ¹H | ~1.6 | Singlet | 6H | The two magnetically equivalent methyl groups at C2. Their singlet nature confirms they are attached to a quaternary carbon. |

| ¹H | ~3.2-3.5 | Multiplets (dd) | 2H | The two diastereotopic protons on C5. They are inequivalent and split each other (geminal coupling) and the proton on C4 (vicinal coupling), resulting in complex signals. |

| ¹H | ~4.3-4.5 | Multiplet (dd) | 1H | The proton at the C4 chiral center, coupled to the two C5 protons. |

| ¹H | >9.0 (broad) | Singlet | 2H | The exchangeable protons from the carboxylic acid (OH) and the ammonium (N⁺H₂). Their broadness is characteristic, and their chemical shift is concentration/temperature dependent. |

| ¹³C | ~25-30 | CH₃ | - | The two equivalent methyl carbons. |

| ¹³C | ~35-40 | CH₂ | - | The C5 methylene carbon. Confirmed as CH₂ by a negative DEPT-135 signal. |

| ¹³C | ~65-70 | CH | - | The C4 methine carbon, shifted downfield by the adjacent nitrogen and carboxylic acid group. |

| ¹³C | ~70-75 | C | - | The C2 quaternary carbon, shifted downfield by the adjacent sulfur and nitrogen atoms. This signal will be absent in a DEPT-135 spectrum. |

| ¹³C | ~170-175 | C=O | - | The carboxylic acid carbonyl carbon. |

Data Synthesis: Assembling the Final Structure

The power of this multi-technique approach lies in the convergence of evidence. No single technique provides the complete picture, but together, they create an unassailable structural proof.

Caption: Convergence of data from orthogonal techniques to validate the structure.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides the covalent structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and, most critically, the absolute stereochemistry at the C4 chiral center.

Protocol & Justification:

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of DMTC-HCl in a suitable solvent system (e.g., ethanol/water or isopropanol). This step requires patience and optimization.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to low temperature (~100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve the structure and refine the atomic positions, yielding a final model with high precision. The resulting data confirms not only the connectivity but also the absolute configuration (R or S), which is vital for pharmaceutical applications.

Conclusion

The is a case study in the necessity of a multi-faceted, evidence-based approach. Relying on a single technique is insufficient for the standards required in modern chemical and pharmaceutical research. By integrating data from mass spectrometry (confirming molecular formula), FTIR spectroscopy (confirming functional groups), and comprehensive NMR analysis (defining the covalent framework), a highly confident structural assignment can be made. The final, definitive confirmation provided by single-crystal X-ray diffraction elevates this confidence to an absolute certainty. This rigorous, integrated workflow ensures data integrity and provides the solid structural foundation upon which all further research and development can be built.

References

-

Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Journal of Global Pharma Technology. Available at: [Link]

-

Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). Molecules. Available at: [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Available at: [Link]

-

Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2024). Molecules. Available at: [Link]

-

(4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443. PubChem. Available at: [Link]

-

2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005. PubChem. Available at: [Link]

-

Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. Available at: [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2023). Pharmaceuticals. Available at: [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. Available at: [Link]

-

4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). PubChem. Available at: [Link]

-

Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. ResearchGate. Available at: [Link]

-

Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2012). Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (2022). Molecules. Available at: [Link]

-

Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Figure S2. 1 H NMR spectrum of... ResearchGate. Available at: [Link]

-

Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (1982). Archives of Gerontology and Geriatrics. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pjps.pk [pjps.pk]

- 10. researchgate.net [researchgate.net]

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride for prodrug linker design

An In-depth Technical Guide to 2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride for Prodrug Linker Design

Authored by a Senior Application Scientist

Introduction: The Critical Role of Linker Chemistry in Prodrug Design

The therapeutic window of many potent pharmacological agents is tragically narrow, limited by off-target toxicity and unfavorable pharmacokinetic profiles. Prodrug strategies offer a compelling solution, masking the active drug until it reaches the desired site of action. The success of a prodrug is fundamentally reliant on the linker—the molecular bridge connecting the drug to a carrier or targeting moiety. An ideal linker must be stable in circulation yet cleave predictably under specific physiological triggers.

This guide provides a deep dive into a particularly versatile linker precursor: this compound. We will explore its unique chemical biology, which allows for the design of prodrugs that are stable at physiological pH but are exquisitely sensitive to changes in the intracellular environment, particularly the presence of reactive oxygen species (ROS). This "tunable" cleavage is a cornerstone of next-generation drug delivery systems, and understanding its principles is paramount for researchers in the field.

Part 1: The Chemistry and Mechanism of 2,2-Dimethylthiazolidine-4-carboxylic Acid-Based Linkers

2,2-Dimethylthiazolidine-4-carboxylic acid, often referred to as a cysteine ketal, is a cyclic derivative of the amino acid cysteine. The hydrochloride salt form enhances its stability and solubility for practical laboratory use. The core of its utility as a linker lies in its latent cysteine structure, which can be unmasked under specific conditions.

The "Self-Immolative" Cleavage Cascade

The key to this linker's function is a "self-immolative" cascade reaction. In its protected, thiazolidine form, the linker is remarkably stable. However, upon exposure to a specific trigger, the ring opens, revealing a free thiol and an amine. This unmasking initiates a rapid intramolecular cyclization, which in turn cleaves an adjacent bond, releasing the payload.

The most common trigger for this cascade is the presence of reactive oxygen species (ROS), which are often upregulated in the microenvironment of tumors and sites of inflammation. The sulfur atom in the thiazolidine ring is susceptible to oxidation by ROS, leading to the formation of a sulfoxide. This oxidation event is the critical first step that destabilizes the ring and initiates the cleavage process.

CAS number 38984-68-8 properties and applications

An In-Depth Technical Guide to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS: 38984-68-8): Properties, Synthesis, and Applications in Drug Development

Introduction

This compound, identified by CAS number 38984-68-8, is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community.[1] As a heterocyclic compound, its unique thiazolidine ring structure, derivable from the reaction of L-cysteine with acetone, provides a versatile scaffold for a multitude of applications in pharmaceutical and chemical research.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and, most critically, its advanced applications in drug development, aimed at researchers, scientists, and professionals in the field.

Core Physicochemical and Structural Properties

The foundational characteristics of a compound are critical to understanding its behavior and potential applications. This compound is a white solid whose properties are summarized below.[1] The hydrochloride salt form significantly enhances its aqueous solubility, a crucial factor for many biological and pharmaceutical applications.[1]

| Property | Value | Source |

| CAS Number | 38984-68-8 | [1][2][3][4] |

| IUPAC Name | 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | [3] |

| Synonyms | (R)-2,2-Dimethyl 4-thiazolidinecarboxylic acid hydrochloride, L-2,2-Dimethyl-thiaproline hydrochloride | [3][5] |

| Molecular Formula | C₆H₁₂ClNO₂S | [1][3][4][5] |

| Molecular Weight | 197.68 g/mol | [1][3][4] |

| Appearance | White Solid | [1] |

| Aqueous Solubility | >50 mg/mL at 25°C | [1] |

| InChI Key | OCQICQZUUHJWGZ-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is straightforward and relies on established principles of organic chemistry. The primary route involves the condensation reaction between L-cysteine and a carbonyl compound, in this case, acetone.[1] This reaction is efficient and forms the stable thiazolidine ring.

Generally, thiazolidine derivatives can be synthesized via a highly chemoselective "click-type" reaction between 1,2-aminothiols and aldehydes, which can proceed under physiological conditions without the need for a catalyst.[1]

Caption: General synthesis pathway for CAS 38984-68-8.

A key feature of its reactivity is the stability of the thiazolidine ring, which resists hydrolysis.[1] Furthermore, the 2,2-dimethyl group serves as a reversible protecting group for the thiol of the original cysteine molecule, a feature that is highly valuable in peptide synthesis.[1]

Mechanism of Action and Biological Profile

The biological activity of this compound (DTC) is multifaceted, with significant implications for cancer research.[1]

Proline Analog and Tumor Suppression

DTC functions as a proline analog and has been demonstrated to influence cellular pathways related to tumor suppression.[1] One of the most notable mechanisms is its ability to induce a "reverse transformation" in tumor cells. It interacts with the cell membrane, restoring contact inhibition—a critical regulatory process that is typically lost in cancerous cells.[1] This can lead to the reversion of the malignant phenotype toward more normal cell behavior.[1]

Caption: Proposed anti-cancer mechanism of action.

Bioconjugation

The 1,2-aminothiol structure within the molecule allows it to form stable conjugates with biomolecules through an orthogonal condensation reaction with aldehydes.[1] This reaction is highly chemoselective and specific, enabling the efficient coupling of molecules under physiological conditions, which is a powerful tool for creating targeted drug delivery systems or diagnostic probes.[1]

Key Applications in Research and Drug Development

The unique structural and reactive properties of CAS 38984-68-8 make it a valuable tool for drug development professionals.

Advanced Prodrug Linker Systems

A primary application is in the design of sophisticated prodrug linkers.[1] The steric and stereochemical properties of the 2,2-dimethylthiazolidine moiety can be used to precisely control the rate of intramolecular cyclization in dipeptide amides. This controlled cyclization results in the formation of a diketopiperazine (DKP), which in turn cleaves the linker and releases the active, amine-containing drug at the target site. This mechanism provides a robust method for achieving targeted and controlled drug delivery.[1]

Caption: DKP-mediated drug release workflow.

Peptide Synthesis

In peptide synthesis, protecting reactive side chains is crucial. The 2,2-dimethyl group, derived from acetone, effectively protects the thiol group during synthesis.[1] This protection is reversible under aqueous conditions, providing a clean and efficient deprotection step that is not always available with other protecting groups.[1]

Conceptual Experimental Protocols

To illustrate the practical utility of this compound, the following conceptual protocols are provided as a guide for researchers.

Protocol: Synthesis of this compound

-

Objective: To synthesize the title compound from L-cysteine and acetone.

-

Methodology:

-

Dissolve L-cysteine in an appropriate aqueous solvent system.

-

Add an excess of acetone to the solution to drive the condensation reaction.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, acidify the solution with hydrochloric acid (HCl).

-

Induce precipitation of the hydrochloride salt, potentially by adding a less polar, miscible solvent or by cooling.

-

Collect the resulting white solid by filtration.

-

Wash the solid with a cold, non-polar solvent to remove impurities.

-

Dry the final product under vacuum to yield this compound.

-

Protocol: Bioconjugation to an Aldehyde-Containing Protein

-

Objective: To conjugate the compound to a protein for functional studies.

-

Methodology:

-

Prepare a solution of the aldehyde-modified protein in a suitable buffer (e.g., phosphate buffer at physiological pH).

-

Prepare a stock solution of this compound in the same buffer.

-

Add the thiazolidine solution to the protein solution in a defined molar ratio.

-

Incubate the reaction mixture under gentle agitation at a controlled temperature (e.g., 25-37°C).

-

Monitor the conjugation reaction using SDS-PAGE (to observe the shift in molecular weight) and mass spectrometry (to confirm covalent modification).

-

Once the desired level of conjugation is achieved, purify the resulting bioconjugate from excess unreacted thiazolidine using a desalting column or dialysis.

-

Characterize the final conjugate to determine the degree of labeling and confirm its integrity.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.[1] It is classified with the signal word "Warning".[2][4]

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound (CAS 38984-68-8) is more than a simple chemical entity; it is a versatile and powerful tool for innovation in drug development and biomedical research. Its utility as a reversible thiol-protecting group, a key component in advanced prodrug linkers, and a probe for cancer biology underscores its importance. For scientists and researchers, a thorough understanding of its properties, synthesis, and mechanisms of action is essential for harnessing its full potential to create next-generation therapeutics and diagnostic agents.

References

-

LPG-CAS List - Local Pharma Guide. [Link]

-

CAS NO. 38984-68-8 | 2,2-Dimethylthiazolidine-4-carboxylic acid ... - Arctom. [Link]

-

2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S - PubChem. [Link]

-

RightAnswer Knowledge Solutions. [Link]

-

Thiazolidine-4-carboxylic acid - Chemchart. [Link]

-

3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride (60129-40 ... - Chemchart. [Link]

-

38984-68-8|2,2-Dimethylthiazolidine-4-carboxylic Acid ... - BIOFOUNT. [Link]

-

3M™ Specialty Adhesive Remover, 38984, 1 qt, 6 per case. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

-

SAFETY DATA SHEET - Solution Center | Covestro. [Link]

-

Material Safety Data Sheet - Methylenedi-p-phenyl diisocyanate - Cole-Parmer. [Link]

-

Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed. [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. [Link]

-

LC/MS applications in drug development - PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

-

Pharmacogenomic applications in clinical drug development - PubMed. [Link]

-

Application of Immunocompetent Microphysiological Systems in Drug Development: Current Perspective and Recommendations - PubMed. [Link]

-

The Rescue and Repurposing of Pharmaceuticals: Augmenting the Drug Development Paradigm - PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 38984-68-8|this compound|BLD Pharm [bldpharm.com]

- 5. LPG-CAS List [localpharmaguide.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application